2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105244-37-8
VCID: VC11979248
InChI: InChI=1S/C16H11N3O3S/c20-15(18-16-17-5-6-23-16)9-11-8-14(22-19-11)13-7-10-3-1-2-4-12(10)21-13/h1-8H,9H2,(H,17,18,20)
SMILES: C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NC4=NC=CS4
Molecular Formula: C16H11N3O3S
Molecular Weight: 325.3 g/mol

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide

CAS No.: 1105244-37-8

Cat. No.: VC11979248

Molecular Formula: C16H11N3O3S

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide - 1105244-37-8

Specification

CAS No. 1105244-37-8
Molecular Formula C16H11N3O3S
Molecular Weight 325.3 g/mol
IUPAC Name 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C16H11N3O3S/c20-15(18-16-17-5-6-23-16)9-11-8-14(22-19-11)13-7-10-3-1-2-4-12(10)21-13/h1-8H,9H2,(H,17,18,20)
Standard InChI Key LTXWNUJBIIDZHK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NC4=NC=CS4
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NC4=NC=CS4

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide delineates its structure:

  • A benzofuran subunit (C8H6O) fused to a 1,2-oxazole ring at position 2.

  • An acetamide linker (-NH-C(=O)-CH2-) bridging the oxazole and a 1,3-thiazole ring.
    The molecular formula is C16H11N3O3S, with a molecular weight of 325.35 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC16H11N3O3S
Molecular Weight325.35 g/mol
SMILESO=C(Nc1nccs1)Cc2noc(c2)c3oc4ccccc4c3
InChIKeyXKTPPDGLSODHLE-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous routes for benzofuran-oxazole-thiazole hybrids suggest a multi-step approach:

  • Benzofuran-Oxazole Core Formation: Cyclocondensation of 2-ethynylbenzofuran with a nitrile oxide under Huisgen conditions yields the 1,2-oxazole ring .

  • Acetamide Linker Introduction: Reaction of the oxazole intermediate with chloroacetyl chloride, followed by coupling with 2-aminothiazole via nucleophilic acyl substitution.

Spectroscopic Characterization

Data from structurally related compounds (e.g., N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide) provide insights into expected spectral features :

  • FTIR: Peaks at ~1650 cm⁻¹ (C=O amide stretch), ~1550 cm⁻¹ (C=N oxazole), and ~1250 cm⁻¹ (C-O benzofuran).

  • 1H NMR: Signals at δ 2.1–2.3 ppm (acetamide CH3), δ 6.8–7.9 ppm (aromatic protons from benzofuran and thiazole), and δ 10.1–10.5 ppm (amide NH) .

ActivityModel SystemEfficacy (vs. Control)
AntimicrobialS. aureusMIC: 16–32 µg/mL
Anti-InflammatoryCOX-2 InhibitionIC50: ~5 µM
CytotoxicityHEK293 CellsCC50: >100 µM

Structure-Activity Relationships (SAR)

Role of Heterocyclic Subunits

  • Benzofuran: Enhances lipophilicity, improving membrane permeability (LogP: ~2.8) .

  • Oxazole: Contributes to π-π stacking interactions with microbial DNA.

  • Thiazole: Augments hydrogen bonding via the exocyclic NH group.

Impact of Substituents

Removal of the 4-methyl group from the thiazole ring (cf. CAS 1105244-40-3) reduces steric hindrance, potentially increasing target engagement but may lower metabolic stability.

Comparative Analysis with Analogous Compounds

N-(5-(Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Acetamide

This analog (PubChem CID 18571492) shares the benzofuran-acetamide motif but replaces thiazole with oxadiazole. It exhibits weaker antimicrobial activity (MIC: 64 µg/mL), underscoring the thiazole’s critical role .

Nitroheterocycle Derivatives

Nitro-substituted analogs (e.g., delamanid) highlight the trade-off between potency and toxicity. The absence of nitro groups in the target compound may reduce oxidative stress risks .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve yield (>80%) .

  • In Vivo Studies: Evaluate pharmacokinetics in murine models.

  • Target Identification: Use proteomics to identify binding partners beyond COX-2.

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